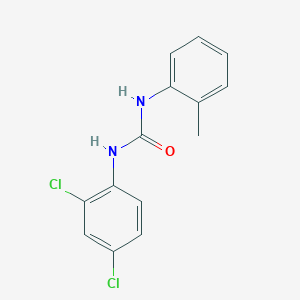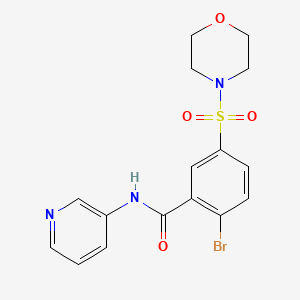
2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound is widely used in scientific research to investigate the molecular mechanisms of inflammation and cancer.
作用机制
2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide selectively inhibits the IKK complex, which is responsible for the activation of the NF-κB pathway. This inhibition leads to the suppression of NF-κB-dependent gene expression, which is involved in the regulation of inflammation and immune response. 2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide also induces apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins and activating pro-apoptotic proteins.
Biochemical and Physiological Effects:
2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the growth and metastasis of cancer cells. 2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
实验室实验的优点和局限性
2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide is a selective inhibitor of the IKK complex, which makes it a valuable tool for investigating the molecular mechanisms of inflammation and cancer. However, its potency and selectivity may vary depending on the experimental conditions. 2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide has also been found to have off-target effects on other kinases, which may complicate the interpretation of the results.
未来方向
There are several future directions for the research on 2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory and autoimmune diseases, as well as cancer. Another direction is to explore its neuroprotective effects in models of neurodegenerative diseases. Additionally, the development of more potent and selective IKK inhibitors may lead to the discovery of new therapeutic targets for the treatment of various diseases.
In conclusion, 2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide is a valuable tool for investigating the molecular mechanisms of inflammation and cancer. Its selective inhibition of the IKK complex has led to the discovery of new therapeutic targets for the treatment of various diseases. While there are limitations to its use in lab experiments, the future directions for research on 2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide are promising and may lead to the development of new treatments for inflammatory and autoimmune diseases, cancer, and neurodegenerative diseases.
合成方法
2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide is synthesized through a multi-step process that involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with 2-amino-5-bromobenzamide. The resulting compound is then reacted with morpholine and sulfonyl chloride to produce 2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide with a yield of 50-60%.
科学研究应用
2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide is widely used in scientific research to investigate the molecular mechanisms of inflammation and cancer. It has been shown to inhibit the activation of the NF-κB pathway, which plays a critical role in the regulation of inflammation and immune response. 2-bromo-5-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
属性
IUPAC Name |
2-bromo-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4S/c17-15-4-3-13(25(22,23)20-6-8-24-9-7-20)10-14(15)16(21)19-12-2-1-5-18-11-12/h1-5,10-11H,6-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUZESCWPPFZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5292883.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5292884.png)
![4-({2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5292898.png)
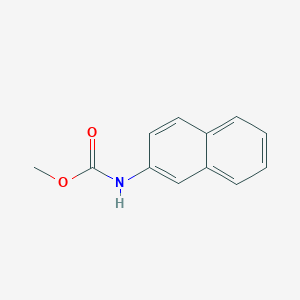
![N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5292906.png)
![4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5292908.png)
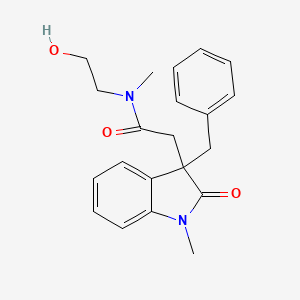
![N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5292925.png)
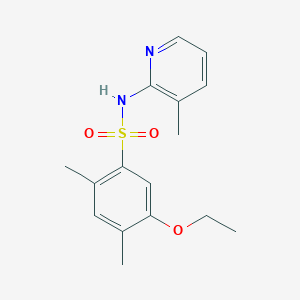
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5292947.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5292960.png)
![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide](/img/structure/B5292961.png)
![6-isopropyl-3-methyl-2-(4-{[(2-phenyl-5-pyrimidinyl)methylene]amino}benzylidene)cyclohexanone](/img/structure/B5292969.png)
